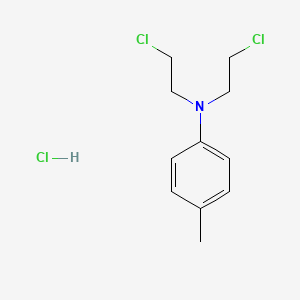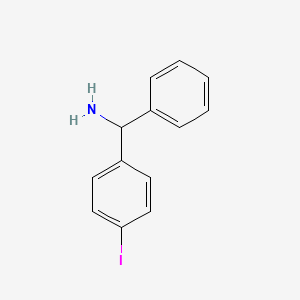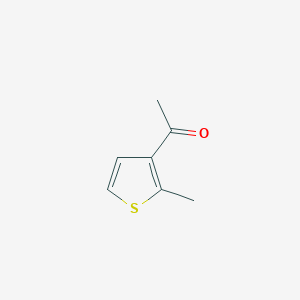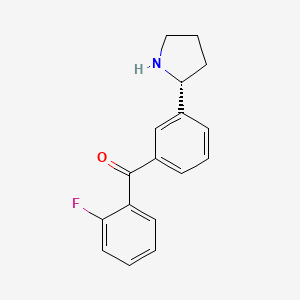
(R)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is a complex organic compound that features a fluorophenyl group and a pyrrolidinylphenyl group connected through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride typically involves multi-step organic reactions. One common approach is the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl group. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality.
化学反応の分析
Types of Reactions
®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce fluorophenyl alcohols.
科学的研究の応用
Chemistry
In chemistry, ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its specific molecular configuration. It serves as a model compound in biochemical assays.
Medicine
In medicine, ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry
Industrially, this compound is utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the pyrrolidinylphenyl group contributes to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural configuration.
3-(Trifluoromethyl)benzylamine: Features a trifluoromethyl group instead of a fluorophenyl group.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a pyridine ring with bromine and trifluoromethyl substituents.
Uniqueness
®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is unique due to its specific combination of fluorophenyl and pyrrolidinylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C17H16FNO |
|---|---|
分子量 |
269.31 g/mol |
IUPAC名 |
(2-fluorophenyl)-[3-[(2R)-pyrrolidin-2-yl]phenyl]methanone |
InChI |
InChI=1S/C17H16FNO/c18-15-8-2-1-7-14(15)17(20)13-6-3-5-12(11-13)16-9-4-10-19-16/h1-3,5-8,11,16,19H,4,9-10H2/t16-/m1/s1 |
InChIキー |
SSECBCLGSRAAKW-MRXNPFEDSA-N |
異性体SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
正規SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


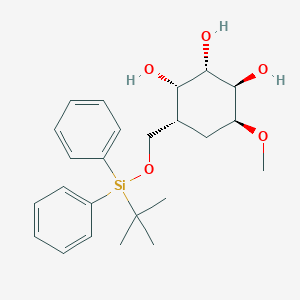
![5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15224553.png)
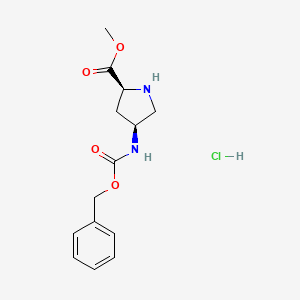

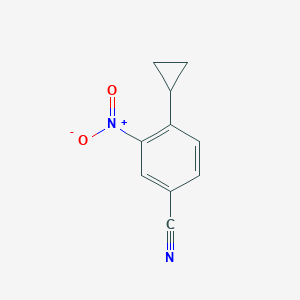
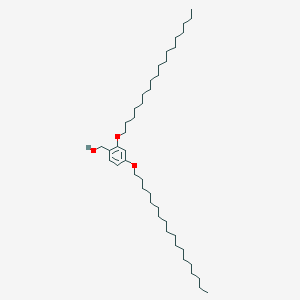
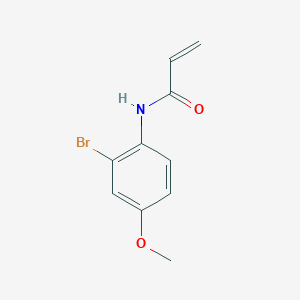

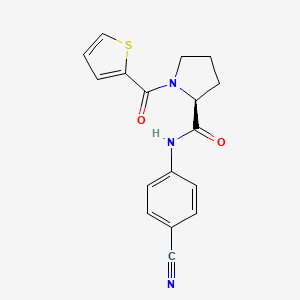

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B15224617.png)
